![molecular formula C9H10O B1583988 1-Methoxy-3-vinylbenzene CAS No. 626-20-0](/img/structure/B1583988.png)
1-Methoxy-3-vinylbenzene
Overview
Description
1-Methoxy-3-vinylbenzene, also known as 3-Vinylanisole, is a chemical compound with the molecular formula C9H10O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to it . The molecular weight of this compound is 134.18 .Chemical Reactions Analysis
This compound can undergo electrophilic aromatic substitution reactions. The cation may bond to a nucleophile to give a substitution or addition product. Alternatively, the cation may transfer a proton to a base, giving a double bond product .Physical And Chemical Properties Analysis
This compound is stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Anionic Polymerization
1-Methoxy-3-vinylbenzene (and similar compounds) have been utilized in the anionic polymerization of novel methoxy-substituted divinylbenzenes. These compounds, due to their structural properties, enable the formation of polymers with narrow molecular weight distributions and high solubility. The presence of methoxy groups significantly impacts the polymerization process, leading to materials with specific thermal and chemical properties, such as thermal cross-linking capabilities above 300 °C (Otake et al., 2017).
Synthesis of Complex Compounds
Methoxy substituted benzocyclobutenone and benzocyclobutenedione complexes have been synthesized, showing the versatility of methoxybenzenes in forming intricate chemical structures. These compounds are significant in the field of organic chemistry for creating various derivatives through processes like [2+2] cycloaddition and vinyl Grignard addition, often used in pharmaceutical and material science research (Dongol et al., 1999).
Quantum-Chemical Calculations
Theoretical studies have utilized derivatives of this compound to understand torsion potentials in compounds like trans-stilbene. Such studies help in modeling the torsions in polymers and understanding the influence of methoxy and other substituent groups on the molecular mechanics of complex molecules (Lhost & Brédas, 1992).
Electrosynthesis
The electrosynthesis of various poly(phenylene) derivatives from methoxy-substituted compounds highlights the role of this compound in producing electrically conductive polymers. These materials are essential for developing advanced electronic devices and materials with specific optical properties (Moustafid et al., 1991).
Environmental Impact Studies
Investigations into the reaction of methoxybenzene with ozone in the gas phase provide insights into the environmental impact of such compounds. Understanding their behavior in the atmosphere is crucial for assessing potential air pollution and environmental degradation issues (Sun et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-Methoxy-3-vinylbenzene is the benzene ring. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of this compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this pathway include the formation of various substituted benzene derivatives .
Pharmacokinetics
Like many other organic compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This substituted benzene ring can then participate in further chemical reactions, leading to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Furthermore, this compound should be stored in a dry environment at a temperature between 2-8°C to maintain its stability .
Safety and Hazards
The safety precautions for handling 1-Methoxy-3-vinylbenzene include avoiding dust formation and breathing in mist, gas, or vapors. It is recommended to use personal protective equipment and ensure adequate ventilation . The compound is labeled with the signal word ‘Warning’ and has hazard statements H315, H319, and H335 .
Future Directions
properties
IUPAC Name |
1-ethenyl-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUPOXPPBBFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342749 | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
626-20-0 | |
Record name | 1-Ethenyl-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-3-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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